beta-Amyra-9(11),12-dien-3beta-ol
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Overview
Description
Beta-Amyra-9(11),12-dien-3beta-ol: is a naturally occurring triterpenoid compound. It is a member of the oleanane family of triterpenes, which are widely distributed in the plant kingdom. This compound is known for its diverse biological activities and has been isolated from various plant sources, including the resin of Protium heptaphyllum .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Amyra-9(11),12-dien-3beta-ol can be achieved through several methods. One common approach involves the reduction of glycyrrhetic acid using sodium borohydride in tetrahydrofuran-water with a base, followed by dehydration of the intermediate epimeric mixture by refluxing in tetrahydrofuran with concentrated hydrochloric acid . Another method involves the use of di-isobutylaluminum hydride in dichloromethane, followed by treatment with water to yield the target compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, such as plant resins. The extraction process may include solvent extraction, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Beta-Amyra-9(11),12-dien-3beta-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Beta-Amyra-9(11),12-dien-3beta-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of beta-Amyra-9(11),12-dien-3beta-ol involves its interaction with various molecular targets and pathways. The compound has been shown to enhance cell migration and promote angiogenesis, which are critical processes in wound healing . It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Beta-Amyrin: Another triterpenoid with similar anti-inflammatory and wound healing properties.
Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.
Ursolic Acid: Exhibits antitumor and anti-inflammatory activities.
Properties
Molecular Formula |
C30H48O |
---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
(6aS,6bR,8aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-ol |
InChI |
InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9-10,21-22,24,31H,11-19H2,1-8H3/t21?,22?,24?,27-,28+,29-,30-/m1/s1 |
InChI Key |
FNKOKHZCQSJJOQ-YPSCHVQDSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC=C4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)C1CC(CC2)(C)C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CC=C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C |
Origin of Product |
United States |
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